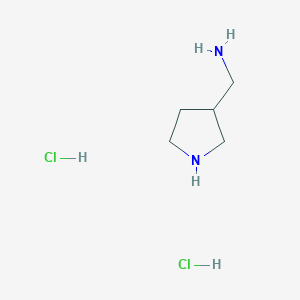
hexyl(methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl(methyl)amine hydrochloride (HMAC) is a type of organic compound that is widely used in a variety of scientific research applications. It is a derivative of the amine class of compounds and is composed of a hexyl group attached to a methyl group, with a hydrochloride group attached to the carbon atom. HMAC is an important reagent in the synthesis of other compounds, and it is also used in various biochemical and physiological studies.
Applications De Recherche Scientifique
Hexyl(methyl)amine hydrochloride has a variety of scientific research applications, including the synthesis of other compounds, biochemical and physiological studies, and drug development. It is commonly used as a reagent for the synthesis of peptides and other organic compounds. In addition, hexyl(methyl)amine hydrochloride is used in a variety of biochemical and physiological studies, such as the study of enzyme kinetics, membrane transport, and receptor-ligand interactions. hexyl(methyl)amine hydrochloride has also been used in the development of therapeutic drugs, such as anticoagulants and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of hexyl(methyl)amine hydrochloride is not fully understood. However, it is believed to interact with proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects. hexyl(methyl)amine hydrochloride has been shown to interact with enzymes, transporters, and receptors, resulting in changes in the activity of these molecules. It is also believed to interact with cell membranes, resulting in changes in the permeability of the membrane.
Biochemical and Physiological Effects
hexyl(methyl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, transporters, and receptors, resulting in changes in the activity of these molecules. hexyl(methyl)amine hydrochloride has also been shown to interact with cell membranes, resulting in changes in the permeability of the membrane. In addition, hexyl(methyl)amine hydrochloride has been shown to have an effect on the production of hormones, such as adrenaline and cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
Hexyl(methyl)amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable. In addition, hexyl(methyl)amine hydrochloride has a low toxicity and is not considered to be a health hazard. However, hexyl(methyl)amine hydrochloride has some limitations for laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.
Orientations Futures
There are several possible future directions for the use of hexyl(methyl)amine hydrochloride. It could be used in the development of new therapeutic drugs, such as anticoagulants and anti-inflammatory agents. It could also be used in the study of enzyme kinetics, membrane transport, and receptor-ligand interactions. In addition, hexyl(methyl)amine hydrochloride could be used in the development of new synthetic methods for the synthesis of other compounds. Finally, hexyl(methyl)amine hydrochloride could be used in the study of the biochemical and physiological effects of other compounds.
Méthodes De Synthèse
Hexyl(methyl)amine hydrochloride can be synthesized by reacting hexyl amine with methyl chloride in the presence of a base, such as anhydrous sodium carbonate or potassium carbonate. The reaction produces a mixture of the desired hexyl(methyl)amine hydrochloride and hexyl chloride, which can be separated by distillation. Other methods of synthesis, such as the use of ethyl chloroformate and hexyl amine, have also been reported.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of hexyl(methyl)amine hydrochloride can be achieved through a simple one-step reaction between hexylamine and methylamine hydrochloride.", "Starting Materials": [ "Hexylamine", "Methylamine hydrochloride" ], "Reaction": [ "Mix hexylamine and methylamine hydrochloride in a 1:1 molar ratio in a suitable solvent such as ethanol or methanol.", "Heat the mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter off any precipitated solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain the final product, hexyl(methyl)amine hydrochloride." ] } | |
Numéro CAS |
42870-70-2 |
Nom du produit |
hexyl(methyl)amine hydrochloride |
Formule moléculaire |
C7H18ClN |
Poids moléculaire |
151.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



